molecular formula C2H8N2O4S2 B179323 [Amino(methylsulfanyl)methylidene]azanium;hydrogen sulfate CAS No. 147895-43-0

[Amino(methylsulfanyl)methylidene]azanium;hydrogen sulfate

Cat. No.: B179323
CAS No.: 147895-43-0
M. Wt: 188.23 g/mol
InChI Key: NNBBQNFHCVVQHZ-UHFFFAOYSA-N
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Description

[Amino(methylsulfanyl)methylidene]azanium;hydrogen sulfate, also known as MTA, is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. MTA is a positively charged molecule that is commonly used as a methyl donor and has been shown to have a variety of biochemical and physiological effects. In

Mechanism of Action

[Amino(methylsulfanyl)methylidene]azanium;hydrogen sulfate acts as a methyl donor by transferring a methyl group to various target molecules, including DNA and histones. This methylation can have a variety of effects on gene expression and protein function. This compound has also been shown to inhibit the activity of histone methyltransferases, which can lead to changes in gene expression.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects, including its role in DNA methylation and histone modification. This compound has also been shown to have anti-inflammatory properties and may have potential applications in the treatment of autoimmune diseases. Additionally, this compound has been shown to have potential therapeutic effects in cancer and other diseases.

Advantages and Limitations for Lab Experiments

[Amino(methylsulfanyl)methylidene]azanium;hydrogen sulfate has several advantages for use in lab experiments, including its ability to act as a methyl donor and its potential therapeutic applications. However, there are also limitations to the use of this compound, including its instability in solution and the difficulty of synthesizing large quantities of the compound.

Future Directions

There are several future directions for research on [Amino(methylsulfanyl)methylidene]azanium;hydrogen sulfate, including its potential use as a therapeutic agent for cancer and other diseases, its role in DNA methylation and histone modification, and its anti-inflammatory properties. Additionally, further research is needed to develop more efficient methods for synthesizing this compound and to better understand its mechanism of action.

Synthesis Methods

[Amino(methylsulfanyl)methylidene]azanium;hydrogen sulfate can be synthesized through a variety of methods, including the reaction of formaldehyde with methylthioacetaldehyde, the reaction of formaldehyde with methylthioacetaldehyde followed by oxidation, and the reaction of formaldehyde with methylthioacetaldehyde followed by methylation. The most common method of synthesis involves the reaction of formaldehyde with methylthioacetaldehyde followed by oxidation with hydrogen peroxide.

Scientific Research Applications

[Amino(methylsulfanyl)methylidene]azanium;hydrogen sulfate has been shown to have a variety of applications in scientific research, including its use as a methyl donor in DNA methylation studies, its use as a histone methyltransferase inhibitor, and its use as a potential therapeutic agent for cancer and other diseases. This compound has also been shown to have anti-inflammatory properties and may have potential applications in the treatment of autoimmune diseases.

Properties

IUPAC Name

[amino(methylsulfanyl)methylidene]azanium;hydrogen sulfate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H6N2S.H2O4S/c1-5-2(3)4;1-5(2,3)4/h1H3,(H3,3,4);(H2,1,2,3,4)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNBBQNFHCVVQHZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC(=[NH2+])N.OS(=O)(=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H8N2O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

14527-26-5
Record name Carbamimidothioic acid, methyl ester, sulfate (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=14527-26-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Molecular Weight

188.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

867-44-7, 2260-00-6
Record name S-Methylisothiourea hemisulfate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=867-44-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Carbamimidothioic acid, methyl ester, sulfate (1:?)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2260-00-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

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